Cas no 823189-97-5 (Carbamic acid, [1-(2-chlorophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI))
Carbamic acid, [1-(2-chlorophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI) Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, [1-(2-chlorophenyl)-3-hydroxypropyl]-, 1,1-dimethylethylester
- Carbamic acid, [1-(2-chlorophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)
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- Inchi: 1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
- InChI Key: VTYXBWXCYYTLOJ-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC(C1=CC=CC=C1Cl)CCO
Carbamic acid, [1-(2-chlorophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7548671-0.05g |
tert-butyl N-[1-(2-chlorophenyl)-3-hydroxypropyl]carbamate |
823189-97-5 | 95.0% | 0.05g |
$827.0 | 2025-03-22 | |
| Enamine | EN300-7548671-0.1g |
tert-butyl N-[1-(2-chlorophenyl)-3-hydroxypropyl]carbamate |
823189-97-5 | 95.0% | 0.1g |
$867.0 | 2025-03-22 | |
| Enamine | EN300-7548671-0.25g |
tert-butyl N-[1-(2-chlorophenyl)-3-hydroxypropyl]carbamate |
823189-97-5 | 95.0% | 0.25g |
$906.0 | 2025-03-22 | |
| Enamine | EN300-7548671-0.5g |
tert-butyl N-[1-(2-chlorophenyl)-3-hydroxypropyl]carbamate |
823189-97-5 | 95.0% | 0.5g |
$946.0 | 2025-03-22 | |
| Enamine | EN300-7548671-1.0g |
tert-butyl N-[1-(2-chlorophenyl)-3-hydroxypropyl]carbamate |
823189-97-5 | 95.0% | 1.0g |
$986.0 | 2025-03-22 | |
| Enamine | EN300-7548671-2.5g |
tert-butyl N-[1-(2-chlorophenyl)-3-hydroxypropyl]carbamate |
823189-97-5 | 95.0% | 2.5g |
$1931.0 | 2025-03-22 | |
| Enamine | EN300-7548671-5.0g |
tert-butyl N-[1-(2-chlorophenyl)-3-hydroxypropyl]carbamate |
823189-97-5 | 95.0% | 5.0g |
$2858.0 | 2025-03-22 | |
| Enamine | EN300-7548671-10.0g |
tert-butyl N-[1-(2-chlorophenyl)-3-hydroxypropyl]carbamate |
823189-97-5 | 95.0% | 10.0g |
$4236.0 | 2025-03-22 |
Carbamic acid, [1-(2-chlorophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI) Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Carbamic acid, [1-(2-chlorophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)
Comprehensive Overview of Carbamic acid, [1-(2-chlorophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI) (CAS No. 823189-97-5)
Carbamic acid, [1-(2-chlorophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI), with the CAS No. 823189-97-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the class of carbamate esters, which are widely studied for their potential applications in drug development and intermediate synthesis. The presence of both a chlorophenyl group and a hydroxypropyl moiety in its structure makes it a versatile building block for further chemical modifications.
In recent years, the demand for high-purity intermediates like Carbamic acid, [1-(2-chlorophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI) has surged, driven by advancements in targeted drug delivery systems and small-molecule therapeutics. Researchers are particularly interested in its potential role as a pharmacophore in the design of novel bioactive molecules. The compound's unique structural features, including the tert-butyl ester group, contribute to its stability and reactivity, making it a valuable candidate for medicinal chemistry applications.
One of the most frequently asked questions about CAS No. 823189-97-5 revolves around its synthetic pathways and scalability. Current literature highlights several optimized methods for its preparation, often involving multi-step organic synthesis with high yields. The compound's solubility in common organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol, further enhances its utility in laboratory settings. Additionally, its stability under ambient conditions makes it a practical choice for long-term storage and transportation.
The growing interest in green chemistry has also influenced the research around Carbamic acid, [1-(2-chlorophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI). Scientists are exploring eco-friendly synthesis routes that minimize waste and reduce the use of hazardous reagents. This aligns with the broader industry trend toward sustainable chemical production, which is a hot topic among academic researchers and industrial chemists alike.
Another area of focus is the compound's potential biological activity. While detailed pharmacological studies are still ongoing, preliminary data suggest that derivatives of this compound may exhibit modulatory effects on specific enzyme systems. This has sparked curiosity about its applicability in neurological and metabolic disorder research, topics that are highly searched in scientific databases and AI-driven literature reviews.
From a regulatory perspective, CAS No. 823189-97-5 is not classified under restricted categories, which simplifies its procurement for research and development purposes. However, users are advised to adhere to standard laboratory safety protocols when handling this compound, including the use of personal protective equipment (PPE) and proper ventilation systems.
In summary, Carbamic acid, [1-(2-chlorophenyl)-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI) represents a promising candidate for diverse applications in chemical synthesis and drug discovery. Its structural complexity and functional groups offer ample opportunities for further exploration, making it a subject of ongoing interest in both academic and industrial circles. As research progresses, this compound may well emerge as a key player in the development of next-generation therapeutic agents.
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